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Compound of Interest

Compound Name: Lactose octaacetate

Cat. No.: B1313717 Get Quote

For researchers, scientists, and drug development professionals, precise structural validation of

carbohydrate derivatives is paramount. This guide provides a comparative analysis of lactose
octaacetate and its isomers, sucrose octaacetate and cellobiose octaacetate, utilizing

electrospray ionization tandem mass spectrometry (ESI-MS/MS). The presented data and

protocols offer a robust framework for the structural elucidation of these and similar acetylated

oligosaccharides.

Lactose octaacetate, a fully acetylated derivative of lactose, shares the same molecular

weight (678.59 g/mol ) as its isomers, sucrose octaacetate and cellobiose octaacetate. This

isomeric identity necessitates advanced analytical techniques for unambiguous structural

confirmation. Mass spectrometry, particularly ESI-MS/MS, has emerged as a powerful tool for

this purpose, providing detailed information on molecular weight and fragmentation patterns

that serve as a structural fingerprint.

Comparative Fragmentation Analysis
Electrospray ionization of these acetylated disaccharides typically results in the formation of

sodiated molecular ions, [M+Na]⁺, at a mass-to-charge ratio (m/z) of approximately 701.58.

Subsequent tandem mass spectrometry (MS/MS) of this precursor ion induces fragmentation,

yielding a series of characteristic product ions. A predominant fragmentation pathway for

acetylated sugars is the sequential neutral loss of acetic acid (CH₃COOH), corresponding to a

mass difference of 60 Da.
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The table below summarizes the key theoretical and observed fragment ions for lactose
octaacetate and its common isomers. While a complete experimental ESI-MS/MS spectrum for

lactose octaacetate with relative abundances is not readily available in the public domain, the

characteristic fragments of acetylated disaccharides provide a strong basis for its identification

and differentiation.

Precursor Ion (m/z) Analyte
Key Fragment Ions (m/z)
and Corresponding
Neutral Losses

~701.58 [M+Na]⁺ Lactose Octaacetate

641.56 ([M+Na - 60]⁺), 581.54

([M+Na - 260]⁺), 521.52

([M+Na - 360]⁺), 461.50

([M+Na - 460]⁺), 401.48

([M+Na - 560]⁺), 341.46

([M+Na - 6*60]⁺), 331.10

(cleavage of glycosidic bond),

169.05 (acetylated

monosaccharide fragment)

~701.58 [M+Na]⁺ Sucrose Octaacetate

Similar sequential losses of

acetic acid (60 Da).

Fragmentation patterns may

differ in the relative

abundances of specific ions

due to the different glycosidic

linkage (α-1,2).

~701.58 [M+Na]⁺ Cellobiose Octaacetate

Similar sequential losses of

acetic acid (60 Da).

Fragmentation patterns may

differ in the relative

abundances of specific ions

due to the different glycosidic

linkage (β-1,4).

Note: The m/z values are theoretical and may vary slightly in experimental data. The relative

abundance of each fragment ion is a critical parameter for distinguishing between isomers.
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Experimental Protocols
A detailed protocol for the structural validation of lactose octaacetate using ESI-MS/MS is

provided below. This protocol can be adapted for the analysis of other acetylated

oligosaccharides.

Objective: To confirm the molecular weight and obtain characteristic fragmentation patterns of

lactose octaacetate.

Materials:

Lactose octaacetate sample

Methanol (HPLC grade)

Water (HPLC grade)

Sodium Acetate (for promoting adduct formation, optional)

Mass spectrometer equipped with an electrospray ionization (ESI) source and tandem MS

capabilities (e.g., Q-TOF, Orbitrap)

Procedure:

Sample Preparation:

Dissolve a small amount of lactose octaacetate in methanol to a final concentration of

approximately 1-10 µg/mL.

For enhanced sodiated adduct formation, a low concentration of sodium acetate (e.g., 1

mM) can be added to the solvent.

Mass Spectrometer Setup:

Set the mass spectrometer to operate in positive ion mode.

Optimize the ESI source parameters, including capillary voltage, cone voltage, source

temperature, and desolvation gas flow, to achieve a stable and abundant signal for the
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[M+Na]⁺ ion.

MS1 Analysis (Full Scan):

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-1000 m/z) to

identify the sodiated molecular ion of lactose octaacetate ([C₂₈H₃₈O₁₉+Na]⁺) at

approximately m/z 701.58.

MS/MS Analysis (Fragmentation):

Select the [M+Na]⁺ ion at m/z ~701.58 as the precursor ion for fragmentation.

Perform MS/MS analysis using collision-induced dissociation (CID) or higher-energy

collisional dissociation (HCD).

Apply a range of collision energies to obtain a comprehensive fragmentation spectrum.

Acquire the product ion spectrum, recording the m/z values and relative abundances of

the fragment ions.

Data Analysis:

Analyze the MS/MS spectrum to identify the characteristic neutral losses of acetic acid (60

Da).

Identify other significant fragment ions resulting from glycosidic bond cleavages.

Compare the obtained fragmentation pattern with theoretical fragmentation pathways and

data from isomeric standards if available.

Visualizing the Process
To better understand the fragmentation and workflow, the following diagrams have been

generated using the DOT language.
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Lactose Octaacetate Fragmentation Pathway

[M+Na]⁺
m/z 701.58

[M+Na - 60]⁺
m/z 641.56

- 60 Da

Glycosidic Cleavage
Products

[M+Na - 120]⁺
m/z 581.54

- 60 Da
[M+Na - 180]⁺

m/z 521.52- 60 Da
[M+Na - 240]⁺

m/z 461.50
- 60 Da

m/z 331.10

m/z 169.05
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Caption: Fragmentation pathway of sodiated lactose octaacetate.
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Experimental Workflow for Structural Validation

Sample Preparation
(Dissolution in Methanol)

Electrospray Ionization
(Positive Ion Mode)

MS1 Full Scan
(Identify [M+Na]⁺ at m/z ~701.58)

Precursor Ion Selection
(Isolate m/z ~701.58)

MS/MS Fragmentation
(Collision-Induced Dissociation)

Data Analysis
(Identify Fragment Ions)

Click to download full resolution via product page

Caption: ESI-MS/MS workflow for lactose octaacetate analysis.

In conclusion, ESI-MS/MS provides a rapid and sensitive method for the structural validation of

lactose octaacetate. By comparing the fragmentation patterns with those of its isomers,

researchers can confidently confirm the identity and purity of their synthesized or isolated

compounds. The detailed protocol and visual workflows presented here serve as a practical

guide for implementing this powerful analytical technique in the laboratory.
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To cite this document: BenchChem. [Unveiling the Structure of Lactose Octaacetate: A Mass
Spectrometry-Based Comparison]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1313717#validation-of-lactose-octaacetate-structure-
using-mass-spectrometry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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